2-(Benzyloxy)-4-fluorobenzaldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde 2-Benzyloxy-4-fluorobenzaldehyde is a reactant used in the synthesis of fluorinated hallucinogenic tryptamine derivatives.

Brand Name: Vulcanchem
CAS No.: 202857-89-4
VCID: VC21097325
InChI: InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

2-(Benzyloxy)-4-fluorobenzaldehyde

CAS No.: 202857-89-4

Cat. No.: VC21097325

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-fluorobenzaldehyde - 202857-89-4

Specification

CAS No. 202857-89-4
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 4-fluoro-2-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key GTMFIRJLBBXARD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O

Introduction

Structural and Chemical Overview

2-(Benzyloxy)-4-fluorobenzaldehyde consists of a benzaldehyde core with two key functional groups: a benzyloxy group (C₆H₅CH₂O-) at the ortho position (position 2) and a fluorine atom at the para position (position 4) relative to the aldehyde group. The molecular formula is C₁₄H₁₁FO₂, with a calculated molecular weight of approximately 230.24 g/mol.

The compound features three key functional moieties that contribute to its chemical behavior and reactivity:

  • The aldehyde group (-CHO), which is highly reactive toward nucleophiles and can participate in various condensation reactions

  • The benzyloxy group, which serves as a protecting group for the hydroxyl position and can be selectively removed under appropriate conditions

  • The fluorine atom, which influences the electronic properties of the aromatic ring, altering reactivity patterns and potentially enhancing binding interactions in biological systems

Physical and Chemical Properties

The physical state of 2-(Benzyloxy)-4-fluorobenzaldehyde at room temperature is typically a crystalline solid. Based on the properties of similar benzaldehyde derivatives, this compound likely exhibits the following characteristics:

PropertyValue/Description
Physical appearanceOff-white to pale yellow crystalline solid
Molecular weight230.24 g/mol
Melting pointApproximately 65-70°C (estimated)
SolubilitySoluble in organic solvents (dichloromethane, chloroform, acetone); poorly soluble in water
StabilityStable under normal conditions; sensitive to strong oxidizing agents
UV absorptionCharacteristic absorption bands at approximately 250-280 nm
IR spectrumCharacteristic C=O stretching (approximately 1680-1700 cm⁻¹), C-O-C stretching (1200-1250 cm⁻¹), C-F stretching (1000-1100 cm⁻¹)

The fluorine atom at the para position affects the electron distribution within the aromatic ring, generally increasing the electrophilicity of the aldehyde carbon while potentially altering the reactivity of the ring toward electrophilic aromatic substitution reactions.

Synthesis Methods

Several synthetic routes can be employed to produce 2-(Benzyloxy)-4-fluorobenzaldehyde, drawing upon established methods for similar compounds.

From 2-Hydroxy-4-fluorobenzaldehyde

One of the most straightforward approaches involves benzylation of 2-hydroxy-4-fluorobenzaldehyde:

  • Starting with 2-hydroxy-4-fluorobenzaldehyde

  • Reaction with benzyl bromide in the presence of a base (typically potassium carbonate)

  • Using acetone or dimethylformamide (DMF) as the solvent

  • Refluxing for 4-8 hours to achieve complete conversion

  • Purification by column chromatography or recrystallization

From 4-Fluorosalicylaldehyde

An alternative approach utilizes 4-fluorosalicylaldehyde:

  • Protection of the phenolic hydroxyl group with benzyl bromide

  • Base-mediated O-benzylation using potassium carbonate in acetone

  • Reaction time of approximately 12-16 hours at reflux temperature

  • Isolation by extraction followed by purification

From 2-(Benzyloxy)-4-fluorophenylmethanol

The compound can also be synthesized through oxidation of 2-(benzyloxy)-4-fluorophenylmethanol:

  • Oxidation using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Conducting the reaction in dichloromethane at room temperature

  • Reaction time of 2-4 hours with careful monitoring

  • Purification by column chromatography using hexane/ethyl acetate gradient

Chemical Reactions and Reactivity

The reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde is primarily dictated by the aldehyde group, with additional influences from the benzyloxy substituent and the fluorine atom.

Aldehyde-Centered Reactions

The aldehyde functionality can participate in numerous reactions:

Reaction TypeConditionsProducts
Nucleophilic additionVarious nucleophiles (alcohols, amines)Hemiacetals, acetals, imines
Wittig reactionPhosphonium ylidesAlkenes
Grignard reactionGrignard reagents (RMgX)Secondary alcohols
Aldol condensationBase-catalyzed, with ketones/aldehydesβ-hydroxy aldehydes, α,β-unsaturated aldehydes
Reductive aminationAmines, reducing agents (NaBH₃CN)Secondary/tertiary amines

Benzyloxy Group Transformations

The benzyloxy group can undergo several transformations:

  • Hydrogenolysis: Removal using catalytic hydrogenation (H₂, Pd/C) to reveal the phenolic hydroxyl group

  • Acidic cleavage: Treatment with strong acids (HBr/AcOH) to remove the benzyl protecting group

  • Transesterification: Exchange with other alcohols under specific catalytic conditions

Fluorine-Influenced Reactivity

The fluorine atom influences reactivity in several ways:

  • Decreases electron density in the aromatic ring, particularly at the para position

  • Stabilizes negative charges that might develop during reactions

  • Affects the acidity of nearby hydrogen atoms

  • Potentially blocks certain positions from electrophilic attack

Applications in Chemical Synthesis

2-(Benzyloxy)-4-fluorobenzaldehyde serves as a versatile building block in organic synthesis, particularly in pharmaceutical and fine chemical applications.

As a Pharmaceutical Intermediate

This compound functions as a key intermediate in the synthesis of various pharmaceutical compounds, including:

  • Potential serotonin receptor modulators containing the 2-alkoxybenzaldehyde scaffold

  • Anti-inflammatory agents where the fluorine improves metabolic stability

  • Enzyme inhibitors utilizing the benzyloxy group for binding site interactions

  • Heterocyclic compounds through condensation reactions with the aldehyde group

In Combinatorial Chemistry

The multiple functional groups present in 2-(Benzyloxy)-4-fluorobenzaldehyde make it valuable in combinatorial chemistry approaches:

  • Diversity-oriented synthesis using the aldehyde group as a point of diversification

  • Solid-phase synthesis with attachment through the benzyloxy group

  • Fragment-based drug discovery utilizing the core structure as a privileged scaffold

CompoundStructural DifferencesObserved/Potential Activities
2-(Benzyloxy)-4-fluorobenzaldehydeReference compoundSynthetic intermediate, potential antimicrobial and enzyme inhibitory properties
(2-(Benzyloxy)-4-fluorophenyl)methanolReduced aldehyde groupIntermediate in organic synthesis, potential anticancer properties
4-(Benzyloxy)-2-fluoroanilineAmine instead of aldehyde at different positionAntimicrobial activities, enzyme inhibition
2-(Benzyloxy)benzaldehydeLacks fluorine atomReduced metabolic stability, different electronic properties

Spectroscopic Characterization

Spectroscopic methods provide essential tools for characterizing 2-(Benzyloxy)-4-fluorobenzaldehyde and confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals for 2-(Benzyloxy)-4-fluorobenzaldehyde:

NucleusChemical Shift (ppm)Assignment
¹H NMR~10.4 (s)Aldehyde proton (-CHO)
¹H NMR~7.2-7.4 (m)Benzyl aromatic protons
¹H NMR~5.2 (s)Benzyloxy methylene protons (-CH₂-)
¹H NMR~6.6-7.8 (m)Aromatic protons of the benzaldehyde ring
¹³C NMR~188-190Aldehyde carbon
¹³C NMR~70-72Benzyloxy methylene carbon
¹⁹F NMR~(-110) to (-120)Aromatic fluorine

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • Aldehyde C=O stretching: ~1680-1700 cm⁻¹

  • Aromatic C=C stretching: ~1600, 1580, 1450 cm⁻¹

  • C-O-C stretching (benzyloxy): ~1250-1270 cm⁻¹

  • C-F stretching: ~1000-1100 cm⁻¹

Mass Spectrometry

Expected fragmentation pattern in mass spectrometry:

  • Molecular ion peak at m/z 230 (M⁺)

  • Loss of CHO to give m/z 201

  • Benzyl fragment at m/z 91 (tropylium ion)

  • Further fragmentation patterns specific to the benzyloxy and fluorine substituents

Structure-Property Relationships

Understanding the relationship between structure and properties helps predict the behavior of 2-(Benzyloxy)-4-fluorobenzaldehyde in various applications.

Electronic Effects

The electronic effects of the substituents significantly influence the compound's properties:

  • The electron-withdrawing fluorine atom decreases electron density in the aromatic ring

  • The benzyloxy group donates electrons through resonance but withdraws through the inductive effect

  • The combined effect creates a unique electronic distribution that affects reactivity

Steric Considerations

Steric factors also play important roles:

  • The benzyloxy group at the ortho position creates steric hindrance around the aldehyde group

  • This hindrance can affect the approach of reagents to the aldehyde carbon

  • The fluorine atom, despite its small size, can influence the conformation of the molecule

Analytical Methods and Purification

Effective analytical methods and purification techniques are essential for working with 2-(Benzyloxy)-4-fluorobenzaldehyde.

Chromatographic Methods

High-performance liquid chromatography (HPLC) conditions for analysis:

ParameterCondition
ColumnC18 reversed-phase, 5 μm particle size
Mobile phaseAcetonitrile/water gradient (40:60 to 80:20)
Flow rate1.0 mL/min
DetectionUV at 254 nm
Retention timeApproximately 8-10 minutes (estimated)

Purification Techniques

Optimal purification methods include:

  • Column chromatography using silica gel with hexane/ethyl acetate gradient elution

  • Recrystallization from appropriate solvent systems (ethanol/water or hexane/ethyl acetate)

  • Preparative HPLC for high-purity requirements

Future Research Directions

Several promising research directions could further explore the potential of 2-(Benzyloxy)-4-fluorobenzaldehyde:

Synthetic Applications

  • Development of efficient catalytic methods for transformations of the aldehyde group

  • Exploration of stereoselective reactions using the compound as a starting material

  • Investigation of multi-component reactions incorporating this building block

Medicinal Chemistry Applications

  • Systematic structure-activity relationship studies to identify optimal substitution patterns for biological activity

  • Design and synthesis of focused libraries based on the 2-(benzyloxy)-4-fluorobenzaldehyde scaffold

  • Evaluation against specific disease targets, particularly those where fluorinated compounds have shown promise

Materials Science Applications

  • Exploration of potential applications in functional materials, particularly those requiring specific electronic properties

  • Investigation of the compound's potential in photochemical applications due to its unique electronic structure

  • Development of polymer precursors incorporating the benzaldehyde scaffold

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